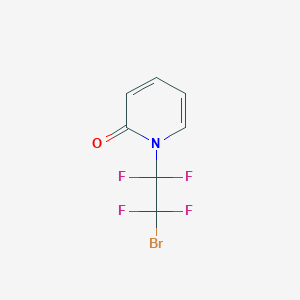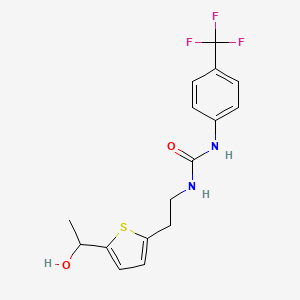![molecular formula C18H20N4OS2 B2522981 2-(烯丙基硫基)-7,9-二甲基-4-吗啉代吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶 CAS No. 672950-70-8](/img/structure/B2522981.png)
2-(烯丙基硫基)-7,9-二甲基-4-吗啉代吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine is a complex organic compound characterized by its unique tricyclic structure
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and sulfur-containing heterocycles.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties.
作用机制
Target of Action
The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure. Common reagents include cyclopropylamine and allyl sulfide.
Functional Group Modifications: Introduction of the prop-2-enylsulfanyl group and morpholine ring through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Substitution: Various substitution reactions can occur, especially at the morpholine ring and the prop-2-enylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced tricyclic derivatives, and various substituted morpholine derivatives.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-11,13-dimethyl-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
The uniqueness of 4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCZMSHYHXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)

![2-phenoxy-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2522909.png)



![3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide](/img/structure/B2522918.png)


